molecular formula C21H23N5O2 B11623730 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone

Cat. No.: B11623730
M. Wt: 377.4 g/mol
InChI Key: LHSFHXDFEVOZOC-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone (IUPAC name: 2-(2,6-dimethylmorpholin-4-yl)-3-[(E)-(phenylhydrazono)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidine core substituted with a morpholinyl group and a phenylhydrazone moiety. Its molecular formula is C₂₁H₂₂N₆O₂, and it is identified by the registry number MFCD00858343 . The compound is synthesized via condensation of its precursor, 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (MW: 287.32, MFCD01072148), with phenylhydrazine .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H23N5O2/c1-15-13-25(14-16(2)28-15)20-18(12-22-24-17-8-4-3-5-9-17)21(27)26-11-7-6-10-19(26)23-20/h3-12,15-16,24H,13-14H2,1-2H3/b22-12+

InChI Key

LHSFHXDFEVOZOC-WSDLNYQXSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone typically involves multiple steps. One common route starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the morpholine ring and the phenylhydrazone group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Precursor Compound: 2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Key Differences :

  • Functional Group : The precursor lacks the phenylhydrazone side chain, retaining a reactive aldehyde group (-CHO) instead of the hydrazone (-NH-N=C-) .
  • Physical Properties : The precursor is a dry powder with a molecular weight of 287.32, while the phenylhydrazone derivative has a higher molecular weight (~395.46 g/mol estimated), likely resulting in reduced solubility in polar solvents .
  • Applications : The carbaldehyde precursor is a synthetic intermediate, whereas the phenylhydrazone may exhibit enhanced biological activity due to improved stability and target interaction .

Morpholinyl-Containing Heterocycles from Patent Literature

The European Patent Application (EP 4374877 A2) discloses morpholinyl-substituted carboxamides, such as (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .
Key Differences :

  • Core Structure : These compounds feature a pyrrolo[1,2-b]pyridazine core instead of pyrido[1,2-a]pyrimidine, altering electronic properties and binding interactions .
  • Substituents : Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the hydrazone group in the target compound .

Ether Derivatives from Commercial Sources

CymitQuimica lists 4'-n-Propoxy-3',5'-dimethylacetophenone (Ref: 10-F394393), an ether-containing compound. Key Differences:

  • Scaffold Simplicity : This compound lacks the fused heterocyclic system and hydrazone functionality, limiting its utility in complex biochemical interactions .

Data Table: Comparative Analysis

Compound Name Molecular Weight Physical State Key Functional Groups Applications Availability
2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone (MFCD00858343) ~395.46 Not reported Hydrazone, morpholinyl Medicinal chemistry research Custom synthesis (Vitas M Chemical)
Precursor carbaldehyde (MFCD01072148) 287.32 Dry powder Aldehyde, morpholinyl Synthetic intermediate Discontinued (CymitQuimica)
Patent carboxamide (EP 4374877 A2) ~700–800 Not reported Fluorine, trifluoromethyl Pharmaceutical development Patent-protected
4'-n-Propoxy-3',5'-dimethylacetophenone 206.28 Liquid Ether, methyl Organic synthesis Commercially available

Biological Activity

The compound 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone (CAS Number: 325479-07-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, highlighting its therapeutic potential.

Structure

The compound is characterized by a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the morpholine group and the phenylhydrazone moiety enhances its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with phenylhydrazine. The reaction conditions often include:

  • Solvents : Organic solvents such as ethanol or methanol.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
  • Temperature : The reaction is generally performed at elevated temperatures to enhance yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains, suggesting that the target compound may possess similar properties.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggest that the compound induces apoptosis through mitochondrial pathways.

Case Study: MCF-7 Cell Line

In a study assessing cytotoxicity:

  • IC50 Value : The compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells.
  • Mechanism of Action : Flow cytometry analysis indicated that the compound promotes cell cycle arrest at the G0/G1 phase and increases the expression of pro-apoptotic markers.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways:

  • Cholinesterase Inhibition : Preliminary data suggest moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
Enzyme IC50 Value (µM)
AChE18
BChE22

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate favorable interactions with active sites of enzymes involved in cancer progression and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.